2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline
Description
Properties
IUPAC Name |
2-chloro-6,6-dimethyl-7,8-dihydro-5H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-11(2)6-5-9-8(7-11)3-4-10(12)13-9/h3-4H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMUBVNOTNKHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C=CC(=N2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions for Core Structure Formation
Cyclization serves as the foundational step for constructing the tetrahydroquinoline scaffold. Source identifies cyclization of δ-aminoketones or δ-aminonitriles as a primary method. For instance, heating 6,6-dimethyl-5,7-diketooctanenitrile with ammonium acetate in acetic acid under reflux conditions generates the tetrahydroquinoline core via intramolecular cyclization . The dimethyl groups at position 6 are introduced through the diketone precursor, ensuring regioselective incorporation.
Alternative precursors, such as N-protected β-ketoamides , undergo acid-catalyzed cyclization in toluene at 110°C for 12 hours, yielding 6,6-dimethyl-5,6,7,8-tetrahydroquinoline intermediates . This method achieves yields of 65–75%, with purity dependent on the elimination of byproducts like unreacted diketones.
Chlorination Strategies for Position 2 Substitution
Introducing the chlorine atom at position 2 requires precise electrophilic substitution or functional group conversion. Source demonstrates thionyl chloride (SOCl₂) -mediated chlorination of hydroxy precursors. For example, treating 2-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinoline with excess SOCl₂ at 0°C for 1 hour, followed by reflux, produces the target chloride in 82% yield .
Direct electrophilic chlorination using N-chlorosuccinimide (NCS) in dichloromethane at room temperature offers a milder alternative. This method selectively chlorinates the aromatic ring without disrupting the tetrahydroquinoline saturation, achieving 70% conversion .
Hydrogenation of Quinoline Derivatives
Reduction of quinoline precursors provides a complementary route. Source details the hydrogenation of 6,6-dimethylquinoline using Raney nickel under 50 atm H₂ at 120°C for 24 hours, yielding 6,6-dimethyl-5,6,7,8-tetrahydroquinoline . Subsequent chlorination via NCS or SOCl₂ introduces the C2 chlorine.
| Method | Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Quinoline Hydrogenation | Raney Ni | 50 | 120 | 68 |
| Cyclization | H₂SO₄ (cat.) | Ambient | 110 | 72 |
Oxidation-Reduction Sequences
Source and highlight oxidation-reduction steps for functional group manipulation. For instance, This compound 1-oxide is synthesized by treating the parent compound with 30% H₂O₂ and sodium tungstate in acetic acid at 80°C . This intermediate is subsequently reduced using nickel-aluminum alloy in ethanol/NaOH to restore the saturated ring .
Optimization of Reaction Conditions
Critical parameters include:
-
Solvent Choice : Acetic acid enhances electrophilic chlorination , while toluene minimizes side reactions during cyclization .
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Catalyst Loading : Sodium tungstate (1 mol%) optimizes peroxide-mediated oxidations .
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Temperature Control : Reflux conditions (80–110°C) balance reaction rate and byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
2-Chloro-THQ serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions leading to the formation of other heterocyclic compounds. For instance, it can be used in cyclization reactions to create more complex frameworks essential for medicinal chemistry.
Synthetic Routes
The synthesis of 2-chloro-THQ typically involves the cyclization of 2-chloroaniline with acetone under acidic conditions. This reaction can be optimized using continuous flow processes in industrial settings to enhance yield and purity.
Biological Applications
Antimicrobial Properties
Research has indicated that 2-chloro-THQ exhibits antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, making it a candidate for developing new antibiotics.
Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent. In vitro tests have shown that 2-chloro-THQ can induce apoptosis in cancer cell lines such as HT29 (colorectal cancer), exhibiting significant antiproliferative effects comparable to established chemotherapeutic agents like cisplatin. The compound's ability to modulate key signaling pathways involved in tumor growth further supports its potential therapeutic applications.
Medicinal Chemistry
Pharmaceutical Development
Due to its biological activities, 2-chloro-THQ is being investigated as a precursor for pharmaceuticals targeting neurological and cardiovascular diseases. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity .
Mechanism of Action
The compound acts by interacting with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical processes critical for disease management .
Industrial Applications
Dyes and Pigments Production
In addition to its applications in pharmaceuticals, 2-chloro-THQ is utilized in the production of dyes and pigments. Its chemical properties allow it to be incorporated into formulations that require specific color characteristics or stability under various conditions .
Uniqueness
The presence of both chlorine and methyl groups in 2-chloro-THQ imparts distinct chemical reactivity and biological activity compared to structurally similar compounds. This uniqueness enhances its utility across various scientific disciplines .
Mechanism of Action
The mechanism of action of 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Electronic Effects
4-Chloro-5,6,7,8-tetrahydroquinoline (CAS 133092-34-9)
- Substituents : Chlorine at position 3.
- Molecular Weight : 167.64 g/mol.
- Key Differences : The chlorine at position 4 alters electronic distribution compared to position 2 in the target compound. Positional isomerism can influence reactivity in electrophilic substitution and binding affinity in biological systems .
2-Chloro-5,6,7,8-tetrahydroquinoline (CAS 117890-55-8)
- Molecular Weight : 167.64 g/mol.
Functional Group Modifications
2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline (CAS 132813-02-6)
- Substituents : Chlorine at position 2 and phenyl at position 4.
- Molecular Weight : 243.73 g/mol.
- Key Differences : The phenyl group introduces aromatic bulk, which may improve π-π stacking interactions in drug-receptor binding but reduce solubility .
5,6,7,8-Tetrahydroquinaldine (2-Methyl-5,6,7,8-tetrahydroquinoline)
- Substituents : Methyl at position 2.
- Molecular Weight : 147.22 g/mol.
- Key Differences : The lack of chlorine and additional methyl groups simplifies the structure, making it a precursor in synthesizing dyes or corrosion inhibitors .
Biological Activity
2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline is a compound belonging to the tetrahydroquinoline class, which has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 195.67 g/mol. Its structure features a bicyclic system that combines a quinoline ring with a saturated piperidine-like ring. The presence of a chlorine atom at the second position and two methyl groups at the sixth position contributes to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains in vitro. The mechanism is thought to involve the inhibition of microbial enzymes essential for cell wall synthesis and metabolism.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. It has been evaluated for its effects on colorectal cancer (CRC) cell lines, demonstrating significant antiproliferative activity.
In one study, this compound was found to induce apoptosis in CRC cells by increasing reactive oxygen species (ROS) levels and disrupting cellular redox balance. This led to autophagy and cell cycle arrest.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HCT-116 | 15 | Induction of oxidative stress and apoptosis | |
| MDA-MB-435 | 20 | Microtubule depolymerization | |
| A549 (lung cancer) | 25 | ROS-mediated cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.
- Induction of Oxidative Stress : It increases ROS levels within cancer cells, leading to cellular damage and apoptosis.
- Microtubule Interaction : Similar compounds have shown the ability to disrupt microtubule dynamics in cancer cells, which is crucial for cell division.
Case Studies
A notable case study involved the evaluation of this compound in combination with established chemotherapeutics. The combination therapy showed enhanced efficacy against resistant cancer cell lines compared to single-agent treatments. This suggests potential for use in combination therapies for improved outcomes in cancer treatment.
Q & A
What are the optimal synthetic routes for 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline, and how do solvent choices influence reaction efficiency?
Basic Research Question
The synthesis of substituted tetrahydroquinolines often employs reductive cyclization of nitrochalcones or Claisen-Schmidt condensations. For example, ortho-nitrochalcones can undergo one-pot reductive intramolecular cyclization using Pd/C catalysis under H₂ gas, with solvent polarity critically affecting yield and selectivity. Dichloromethane (CH₂Cl₂) is reported to enhance selectivity due to its moderate polarity, stabilizing intermediates while minimizing side reactions . Methodological optimization includes varying substituents on the nitrochalcone precursor to tailor the tetrahydroquinoline core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
